3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1220028-46-5
Cat. No.: VC3009697
Molecular Formula: C13H26ClNO
Molecular Weight: 247.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-46-5 |
|---|---|
| Molecular Formula | C13H26ClNO |
| Molecular Weight | 247.8 g/mol |
| IUPAC Name | 3-(2-cyclohexylethoxymethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)7-9-15-11-13-6-8-14-10-13;/h12-14H,1-11H2;1H |
| Standard InChI Key | OYQUGTPURPUVSY-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCOCC2CCNC2.Cl |
| Canonical SMILES | C1CCC(CC1)CCOCC2CCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring with a cyclohexylethoxy moiety attached via a methyl bridge. The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to its free base form. The cyclohexyl group provides hydrophobicity while the pyrrolidine nitrogen offers a basic center, creating a molecule with amphiphilic characteristics.
Physical and Chemical Properties
The compound possesses several key physicochemical properties that are important for its applications and handling. These properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1220028-46-5 |
| Molecular Formula | C₁₃H₂₆ClNO |
| Molecular Weight | 247.8 g/mol |
| IUPAC Name | 3-(2-cyclohexylethoxymethyl)pyrrolidine;hydrochloride |
| Physical State | Solid (at standard conditions) |
| Solubility | Enhanced water solubility (due to hydrochloride salt formation) |
The hydrochloride salt formation significantly improves the compound's aqueous solubility while maintaining structural integrity, making it suitable for various research applications.
Chemical Identifiers
Several standardized chemical identifiers are used to uniquely identify this compound in databases and literature:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)7-9-15-11-13-6-8-14-10-13;/h12-14H,1-11H2;1H |
| Standard InChIKey | OYQUGTPURPUVSY-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCOCC2CCNC2.Cl |
| Canonical SMILES | C1CCC(CC1)CCOCC2CCNC2.Cl |
| PubChem Compound ID | 56829864 |
These identifiers enable precise identification of the compound across different chemical databases and information systems.
Synthesis and Preparation
Purification Methods
After synthesis, the compound requires purification to achieve the high purity needed for research applications. Common purification techniques may include:
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Recrystallization
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Column chromatography
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Preparative HPLC
These methods ensure the removal of synthetic by-products and unreacted starting materials, resulting in a compound suitable for research purposes.
Applications
Pharmaceutical Research
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride serves as an important compound in pharmaceutical research with several key applications:
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Building Block: The compound functions as a valuable starting material or intermediate in the synthesis of more complex pharmaceutical candidates.
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Structure-Activity Relationship Studies: Its unique structural features make it useful for investigating structure-activity relationships in drug discovery programs.
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Medicinal Chemistry: The pyrrolidine ring is a privileged structure in medicinal chemistry, and derivatives like this compound are explored for various therapeutic applications.
Other Applications
Beyond pharmaceutical research, the compound may find utility in:
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Chemical Probes: It can serve as a probe to investigate biological systems and mechanisms.
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Synthetic Methodology Development: The compound may be used in developing new synthetic methodologies and reactions.
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Reference Standard: It can function as an analytical reference standard for identification or quantification purposes in chemical analysis.
Research Findings
Comparative Analysis
When compared to similar pyrrolidine derivatives, such as 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride, this compound offers distinct structural features that may influence its biological activity and physicochemical properties. The cyclohexyl moiety provides different spatial and hydrophobic characteristics compared to aromatic substituents found in other pyrrolidine derivatives.
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